molecular formula C18H19N3O2S B2844796 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097891-16-0

1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2844796
CAS No.: 2097891-16-0
M. Wt: 341.43
InChI Key: HELAIZGRVUKRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(m-Tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzoimidazole core linked to a pyrrolidine ring substituted with a meta-tolylsulfonyl group. This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazoles, which exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthetic routes for analogous compounds involve:

  • Condensation: Reaction of o-phenylenediamine with formic acid to form the benzimidazole core .
  • Functionalization: Introduction of substituents via alkylation or arylation, as seen in the coupling of pyrrolidine derivatives with sulfonyl chlorides .

Properties

IUPAC Name

1-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-5-4-6-16(11-14)24(22,23)20-10-9-15(12-20)21-13-19-17-7-2-3-8-18(17)21/h2-8,11,13,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELAIZGRVUKRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Orexin Receptor Agonism : Research indicates that derivatives of pyrrolidine compounds, including those related to 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole, exhibit orexin-2 receptor agonistic activity. This property is significant for developing treatments for sleep disorders and obesity, as orexin receptors play a crucial role in regulating wakefulness and appetite .
  • Anticancer Activity : Compounds similar to this benzo[d]imidazole derivative have been investigated for their potential anticancer properties. Studies suggest that modifications in the benzo[d]imidazole framework can enhance cytotoxicity against various cancer cell lines, indicating a pathway for developing new anticancer agents .
  • Antimicrobial Properties : The sulfonamide group in the compound structure may confer antimicrobial activity. Research into sulfonamide derivatives has shown promising results against bacterial strains, suggesting that this compound could be explored as a potential antibiotic .

Pharmacological Insights

  • Mechanism of Action : The mechanism by which this compound exerts its effects is still under investigation. However, initial studies suggest that it may interact with specific receptors or enzymes involved in critical biological pathways, including those related to inflammation and cell proliferation .
  • Tissue Distribution Studies : Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have indicated that similar compounds exhibit varying tissue concentrations depending on administration routes and formulations, which is crucial for optimizing dosages in clinical settings .

Orexin Receptor Study

A study published in a patent document highlighted the agonistic effects of pyrrolidine derivatives on orexin receptors, emphasizing their potential in treating sleep-related disorders .

Anticancer Activity Assessment

In vitro assays demonstrated that modifications to the benzo[d]imidazole structure significantly increased cytotoxicity against breast cancer cells, suggesting a promising direction for future drug development .

Antimicrobial Efficacy

Research into sulfonamide derivatives has shown effective inhibition of bacterial growth in laboratory settings, indicating that compounds like this compound could serve as templates for new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Substituent Position : The target compound’s m-tolylsulfonyl group on the pyrrolidine nitrogen distinguishes it from analogues like 3h , where substituents are on the benzimidazole nitrogen. This positional variation affects electronic distribution and target selectivity .
  • Synthetic Complexity : The m-tolylsulfonyl group requires precise sulfonylation conditions, contrasting with simpler alkylation steps for compounds like 3h .

Electronic and Pharmacokinetic Properties

  • Electron-Withdrawing Effects : The m-tolylsulfonyl group introduces strong electron-withdrawing characteristics, enhancing stability compared to electron-donating groups (e.g., sec-butoxymethyl in 3h ) .
  • Solubility : Sulfonyl groups generally improve aqueous solubility, whereas alkyl chains (e.g., in 3h ) may increase lipophilicity .

Q & A

Q. What are the optimized synthetic routes for 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step pathways:

  • Step 1: Formation of the pyrrolidine core via cyclization of precursors (e.g., using tosyl chloride for sulfonylation) .
  • Step 2: Condensation with benzimidazole derivatives under acidic/basic conditions (e.g., HCl/EtOH at 80°C) .
    Key parameters:
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Catalysts: p-Toluenesulfonic acid improves condensation efficiency .
  • Purification: Column chromatography with chloroform/ethyl acetate/hexane (2:3:3) achieves >80% purity .
    Typical Yield Range: 15–85%, depending on substituent steric effects .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR (DMSO-d6): Assign proton environments (e.g., aromatic protons at δ 7.0–8.1 ppm) and carbon frameworks (e.g., sulfonyl carbons at δ ~44 ppm) .
  • IR Spectroscopy: Confirms sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and benzimidazole (N-H stretches at ~3400 cm⁻¹) groups .
  • HRMS: Validates molecular weight within 3 ppm error (e.g., [M+H]+ at m/z 395.506) .
  • TLC (Hexane:EtOAc): Rf values (e.g., 0.77) confirm homogeneity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?

Answer:

  • Methodology: Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Applications: Predict nucleophilic/electrophilic sites (e.g., sulfonyl group as electron-withdrawing) .
  • Validation: Compare computed NMR shifts (<2 ppm deviation) with experimental data .

Q. What strategies resolve contradictory data in synthesis yields or biological activity across similar derivatives?

Answer:

  • Yield Discrepancies: Optimize reaction time (e.g., 12–24 hrs for sterically hindered derivatives) and temperature (e.g., 120°C for low-yield cases) .
  • Bioactivity Variability: Perform dose-response assays (IC50 values) and molecular docking (e.g., AutoDock Vina) to assess target binding affinity .
    Example: Substituent effects (e.g., trifluoromethyl groups in ) increase lipophilicity and potency by 2–3-fold.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Substituent Screening: Test electron-withdrawing (e.g., -CF3) vs. donating (e.g., -OCH3) groups on the benzimidazole ring .
  • Pharmacophore Mapping: Identify critical moieties (e.g., sulfonyl-pyrrolidine for kinase inhibition) via 3D-QSAR (CoMFA/CoMSIA) .
  • ADMET Prediction: Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. What experimental and computational methods validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Answer:

  • Kinase Assays: Measure IC50 against EGFR or VEGFR2 using fluorescence polarization .
  • Antimicrobial Screening: Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Docking Studies: Simulate binding to ATP-binding pockets (PDB: 1M17) with <2.0 Å RMSD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.